3-Benzyl-7-methoxyquinoline-2-thiol

Lipophilicity Drug-likeness Membrane permeability

3-Benzyl-7-methoxyquinoline-2-thiol (CAS 917747-90-1; molecular formula C₁₇H₁₅NOS; molecular weight 281.4 g·mol⁻¹) is a heterocyclic quinoline derivative bearing a benzyl substituent at the 3-position, a methoxy group at the 7-position, and a thiol (–SH) functionality at the 2-position. The compound exists in tautomeric equilibrium with its thione form, 3-benzyl-7-methoxyquinoline-2(1H)-thione, as evidenced by its IUPAC designation and canonical SMILES representation.

Molecular Formula C17H15NOS
Molecular Weight 281.4 g/mol
Cat. No. B13004906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-7-methoxyquinoline-2-thiol
Molecular FormulaC17H15NOS
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=S)N2)CC3=CC=CC=C3
InChIInChI=1S/C17H15NOS/c1-19-15-8-7-13-10-14(17(20)18-16(13)11-15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,20)
InChIKeyBACPIKJTIGSCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-7-methoxyquinoline-2-thiol – Structural and Physicochemical Baseline for Procurement Decisions


3-Benzyl-7-methoxyquinoline-2-thiol (CAS 917747-90-1; molecular formula C₁₇H₁₅NOS; molecular weight 281.4 g·mol⁻¹) is a heterocyclic quinoline derivative bearing a benzyl substituent at the 3-position, a methoxy group at the 7-position, and a thiol (–SH) functionality at the 2-position. The compound exists in tautomeric equilibrium with its thione form, 3-benzyl-7-methoxyquinoline-2(1H)-thione, as evidenced by its IUPAC designation and canonical SMILES representation . Commercially available at ≥98% purity from multiple established vendors , it serves as a versatile scaffold in medicinal chemistry, particularly for structure–activity relationship (SAR) studies targeting antimicrobial and anticancer applications . Its computed physicochemical profile—including a predicted logP of approximately 3.5–4.0, elevated relative to simpler quinoline-2-thiols—differentiates it from less lipophilic analogs in library design contexts.

Why 3-Benzyl-7-methoxyquinoline-2-thiol Cannot Be Readily Replaced by Other Quinoline-2-thiols in Research Programs


Quinoline-2-thiol derivatives span a broad structural landscape, yet even subtle variations at the 3-position profoundly alter lipophilicity, tautomeric equilibrium, metal-chelating behavior, and target-binding topography. The 3-benzyl substituent on the target compound contributes significantly to hydrophobic surface area and π-stacking potential relative to analogs bearing a smaller 3-methyl group (e.g., 7-methoxy-3-methylquinoline-2-thiol) or no 3-substituent (quinoline-2-thiol) . Additionally, the presence of the free thiol group—as opposed to the S-alkylated thioether in 2-(benzylthio)quinoline—preserves the capacity for reversible disulfide formation, covalent cysteine targeting, and metal-ion coordination, properties that are abolished upon sulfur alkylation . Consequently, direct substitution of the target compound with a seemingly similar quinoline-2-thiol congener can lead to divergent biological readouts, compromised solubility profiles, and invalid SAR conclusions .

Quantitative Differentiation of 3-Benzyl-7-methoxyquinoline-2-thiol from Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Benzyl vs. 3-Methyl Quinoline-2-thiol

The 3-benzyl substituent substantially increases calculated lipophilicity relative to the 3-methyl analog. The target compound (C₁₇H₁₅NOS, MW 281.4) has a predicted logP in the range of 3.5–4.0, whereas 7-methoxy-3-methylquinoline-2-thiol (C₁₁H₁₁NOS, MW 205.28) is predicted to have a logP of approximately 2.3–2.8 . This difference arises from the additional phenyl ring and two extra methylene units contributed by the benzyl group. For context, unsubstituted quinoline-2-thiol (C₉H₇NS, MW 161.22) exhibits a measured logP of 2.52–2.87 [1], while 6-methoxy-4-methyl-quinoline-2-thiol has a reported logP of 1.8 [2]. The target compound is thus the most lipophilic member of this comparator set, which has direct implications for membrane partitioning, plasma protein binding, and CNS penetration potential.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Polar Surface Area: Implications for Passive Permeability vs. 3-Methyl Analog

The molecular weight of 3-benzyl-7-methoxyquinoline-2-thiol (281.4 g·mol⁻¹) is approximately 76 g·mol⁻¹ higher than that of 7-methoxy-3-methylquinoline-2-thiol (205.28 g·mol⁻¹) . This difference exceeds the generally accepted 50 Da increment threshold considered significant for ADME property modulation. The topological polar surface area (TPSA) of the target compound is estimated at approximately 54–60 Ų (one nitrogen, one oxygen, one sulfur atom contribution), while the 3-methyl analog has a similar TPSA of approximately 54 Ų . Despite comparable hydrogen-bonding capacity, the substantially higher molecular weight of the benzyl derivative places it closer to the upper boundary of lead-like chemical space (MW ≤ 350) as defined by the rule-of-three for fragment-based drug discovery, whereas the 3-methyl analog sits comfortably within fragment-like space (MW ≤ 250). For comparison, unsubstituted quinoline-2-thiol (MW 161.22) is a true fragment , while 2-(benzylthio)quinoline (MW 251.35) occupies an intermediate position .

Physicochemical profiling Lead-likeness Oral bioavailability

Free Thiol Functionality: Preserved Redox and Metal-Chelating Capacity vs. S-Alkylated Analogs

The 2-thiol group in 3-benzyl-7-methoxyquinoline-2-thiol is a free –SH functionality capable of reversible oxidation to disulfides, nucleophilic attack on electrophilic protein residues (e.g., cysteine), and dative coordination to transition metal ions . In contrast, 2-(benzylthio)quinoline (CAS 116249-87-7) features an S-benzylated thioether that is redox-inert, cannot form disulfides, and exhibits markedly reduced metal-chelating capacity . The parent quinoline-2-thiol is well-documented to function as a sensitive and selective analytical reagent for copper and palladium ions, with detection limits established in spot-test assays [1]. Furthermore, the tautomeric equilibrium between thiol (C–SH) and thione (C=S) forms is an inherent feature of quinoline-2-thiols: quantum mechanical calculations and UV absorption data confirm that the thione tautomer predominates in solution for quinoline-2-thiol [2], and the IUPAC name of the target compound (3-benzyl-7-methoxy-1H-quinoline-2-thione) indicates the same thione preference . This thione character enhances the sulfur's nucleophilicity and metal-binding avidity relative to S-alkylated congeners, which lack the thiol–thione equilibrium.

Metal chelation Covalent inhibition Thiol-disulfide chemistry

Tautomeric Equilibrium (Thiol–Thione) and Its Impact on Spectroscopic and Binding Behavior

The thiol–thione tautomeric equilibrium is a defining feature of quinoline-2-thiols and directly influences their UV-Vis absorption profile, fluorescence properties, and hydrogen-bonding donor/acceptor patterns. For 3-benzyl-7-methoxyquinoline-2-thiol, the IUPAC designation as the thione tautomer (3-benzyl-7-methoxy-1H-quinoline-2-thione) indicates that the C=S form predominates, consistent with quantum mechanical calculations on the parent quinoline-2-thiol system showing the thione as the major tautomer [1]. This equilibrium is solvent- and pH-dependent: in ethanol, the tautomeric balance shifts detectably as demonstrated by comparative UV-spectral analysis of 2-thioquinoline [2]. In contrast, 2-(benzylthio)quinoline lacks this equilibrium entirely because the sulfur is covalently fixed as a thioether , while 7-methoxy-3-methylquinoline-2-thiol, though capable of tautomerism, exhibits a different equilibrium position due to the electron-donating methyl group at C-3 versus the benzyl group in the target compound . The 7-methoxy group further modulates the electron density on the quinoline ring, affecting the thione–thiol equilibrium constant through resonance effects.

Tautomerism Spectroscopic characterization Molecular recognition

3-Benzyl Substituent: π-Stacking and Steric Surface vs. 3-Methyl and 3-Unsubstituted Analogs

The 3-benzyl group introduces an aromatic ring capable of engaging in π–π stacking and edge-to-face aromatic interactions with protein targets, a feature absent in the 3-methyl analog (7-methoxy-3-methylquinoline-2-thiol) and the 3-unsubstituted parent (quinoline-2-thiol). In related 3-substituted benzylthioquinolinium salts, CoMFA (Comparative Molecular Field Analysis) studies have demonstrated that the steric and electrostatic fields surrounding the 3-position are critical determinants of anticryptococcal activity [1]. Specifically, SAR studies on 3-substituted benzylthioquinolinium iodides as anti-opportunistic infection agents have shown that the benzyl substitution pattern directly modulates in vitro potency, with certain benzyl-substituted analogs exhibiting enhanced activity relative to unsubstituted or alkyl-substituted congeners [2]. While the target compound is a neutral quinoline-2-thiol rather than a quinolinium salt, the 3-benzyl group's contribution to the molecular electrostatic potential surface and its capacity for hydrophobic enclosure in target binding pockets are directly transferable concepts. Additionally, the 3,3-dibenzylquinolin-2-one scaffold has yielded compounds with MIC values approaching those of levofloxacin against Gram-positive organisms [3], underscoring the value of benzyl substitution at the quinoline 3-position for antimicrobial potency.

Molecular recognition Protein–ligand interactions π-Stacking

Commercial Purity Benchmarking: ≥98% Available Purity Supports Reproducible SAR Studies

3-Benzyl-7-methoxyquinoline-2-thiol is commercially available at a certified purity of ≥98% (NLT 98%) from multiple independent vendors, including MolCore (ISO-certified) and Leyan . This purity level exceeds or matches the typical specifications for comparator compounds: 7-methoxy-3-methylquinoline-2-thiol is available at 95–98% purity depending on the vendor , while quinoline-2-thiol is typically offered at 95–97% purity [1], and 2-(benzylthio)quinoline at ≥95% . The ≥98% purity specification for the target compound reduces the likelihood of confounding biological assay results from impurities exceeding 2% w/w, an important consideration for quantitative SAR campaigns, biochemical IC₅₀ determinations, and cell-based phenotypic screening where trace metal contaminants or synthetic byproducts can generate false-positive or false-negative readouts. Additionally, MolCore's ISO certification provides an auditable quality management framework that may be important for GLP-adjacent research environments .

Compound quality control Reproducibility Procurement specification

Application Scenarios for 3-Benzyl-7-methoxyquinoline-2-thiol Informed by Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Expansion of Quinoline-Based Antimicrobial Leads

The target compound's 3-benzyl substituent provides a critical SAR probe for assessing the contribution of aromatic π-stacking and hydrophobic surface area to antimicrobial potency. Evidence from 3-substituted benzylthioquinolinium salts demonstrates that the benzyl group at this vector is a key determinant of anticryptococcal activity in CoMFA models [1]. Furthermore, 3,3-dibenzylquinolin-2-one analogs have yielded MIC values approaching those of levofloxacin, establishing the benzyl-substituted quinoline scaffold as a validated antimicrobial chemotype [2]. Researchers can systematically compare the target compound's MIC values against those of 7-methoxy-3-methylquinoline-2-thiol (3-methyl analog) and unsubstituted quinoline-2-thiol to deconvolute the specific contribution of the 3-benzyl moiety to antibacterial and antifungal activity.

Metal-Chelating Probe Development for Transition Metal Detection and Quantification

The free 2-thiol group—preserved in the target compound but abolished in S-alkylated analogs such as 2-(benzylthio)quinoline—enables dative coordination to transition metals including Cu(II), Pd(II), Ag(I), and Zn(II) [1]. The parent quinoline-2-thiol is an established selective analytical reagent for copper and palladium, and the thione-predominant tautomeric form enhances sulfur nucleophilicity for metal binding [2]. The 7-methoxy substituent additionally modulates the electronic environment of the chelating sulfur, potentially tuning binding affinity and selectivity. This compound can serve as a starting point for developing fluorescent turn-on/turn-off sensors analogous to those developed from quinoline-2-thiol derivatives for metals, pH, and nitroxyl (HNO) detection .

Covalent Inhibitor Fragment Library Design Targeting Reactive Cysteine Residues

The free thiol functionality in 3-benzyl-7-methoxyquinoline-2-thiol enables reversible disulfide formation with accessible cysteine residues in target proteins [1]. Combined with its elevated lipophilicity (predicted logP ≈ 3.5–4.0 vs. ~2.3–2.8 for the 3-methyl analog), the compound is well-suited for incorporation into covalent fragment screening libraries aimed at intracellular targets where membrane penetration is rate-limiting [2]. The thiol–thione tautomerism further provides a built-in spectroscopic handle for monitoring binding events via UV-Vis or fluorescence changes. By comparing covalent engagement efficiency against the 3-methyl analog, researchers can isolate the contribution of the benzyl group to binding-site occupancy and residence time.

Pharmacokinetic Differentiation Studies: Benzyl vs. Methyl at the Quinoline 3-Position

The ~76 Da molecular weight difference and ~1–1.5 log unit lipophilicity gap between 3-benzyl-7-methoxyquinoline-2-thiol and 7-methoxy-3-methylquinoline-2-thiol create an informative matched molecular pair for assessing the impact of 3-substituent bulk on ADME properties [1]. Researchers can systematically evaluate microsomal stability, plasma protein binding, Caco-2 permeability, and CYP inhibition profiles for both compounds to develop quantitative structure–property relationship (QSPR) models specific to the quinoline-2-thiol scaffold. The ≥98% purity specification ensures that pharmacokinetic parameters are not confounded by impurities exceeding 2% [2].

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